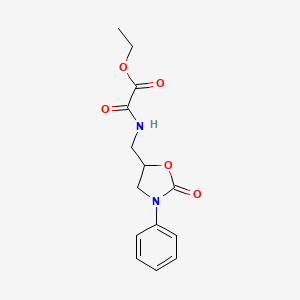

![molecular formula C10H16N4O2 B3004050 4-氨基-N'-羟基-1-甲基-2-氧代-1-氮杂螺[4.4]壬-3-烯-3-甲酰胺 CAS No. 870693-00-8](/img/structure/B3004050.png)

4-氨基-N'-羟基-1-甲基-2-氧代-1-氮杂螺[4.4]壬-3-烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

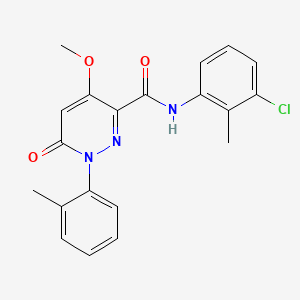

The compound 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

Spirocyclic compounds can be synthesized through various methods. For instance, the synthesis of related spirocyclic compounds such as 3-cyano-4-methyl-8-(2-ethoxyethyl)-1-oxa-8-azaspiro[4.5]deca-3-ene has been achieved through the reaction of acylated piperidine with acrylonitrile at room temperature in the presence of an alkali catalyst, followed by hydrolysis to yield the corresponding carboxylic acids . This method involves an aldol condensation followed by cyanoethylation. Similarly, the synthesis of N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids has been described using a two-step procedure involving the esterification of carboxylic acid groups of N-protected amino acids, followed by condensation with other amino acids to form dipeptides . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. The molecular structure of related compounds, such as the heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, has been determined by X-ray crystallography . These structural analyses are crucial for understanding the conformation and stereochemistry of the spirocyclic compounds, which are important factors in their chemical reactivity and biological activity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, the reaction of heterospirocyclic 2H-azirin-3-amines with thiobenzoic and benzoic acid has been shown to yield racemic benzamides and diastereoisomeric mixtures of N-benzoyl dipeptides . These reactions demonstrate the reactivity of the spirocyclic amine group and its utility in peptide synthesis. The ability to form dipeptides and tetrapeptides from these reactions indicates the potential of spirocyclic compounds in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique molecular structure. The presence of the spiro junction can affect the compound's solubility, melting point, and stability. The reactivity of the functional groups attached to the spirocyclic core, such as amino, hydroxy, and carboxy groups, also plays a significant role in determining the compound's chemical properties. These properties are essential for the application of spirocyclic compounds in medicinal chemistry and drug design.

科学研究应用

合成和化学性质

- 4-氨基-N'-羟基-1-甲基-2-氧代-1-氮杂螺[4.4]壬-3-烯-3-甲酰胺参与 C-H 酸性化合物的亲电胺化,有助于形成各种含氮杂环,这些杂环在药物化学和材料科学中至关重要 (Andreae 等人,1992)。

- 该化合物已用于其异构体中亚氨基的加氢和酰化,证明了其在合成具有不同官能团的不同有机化合物方面的潜力 (Belikov 等人,2013)。

在肽合成中的应用

- 它在二肽的合成中起着重要作用,其中它被用作 α-氨基酸的活化剂,能够通过简单的两步程序形成二肽。这一过程对于生产用于制药和生物技术中的各种肽至关重要 (Nowshuddin 和 Reddy,2011)。

属性

IUPAC Name |

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRJYQYPAUETRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(C12CCCC2)N)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)